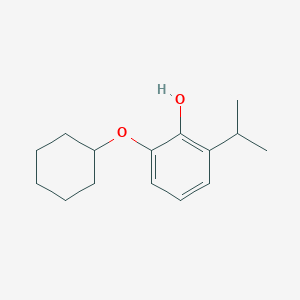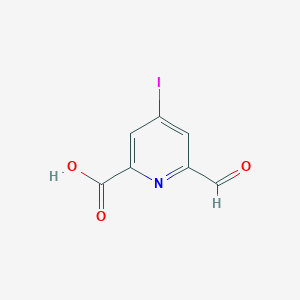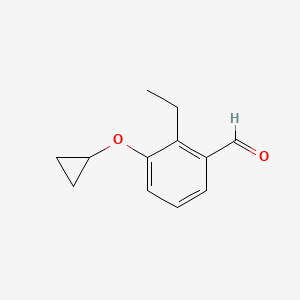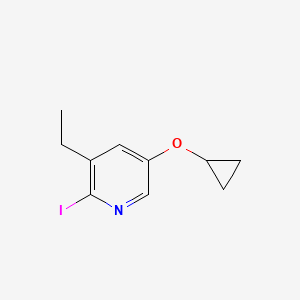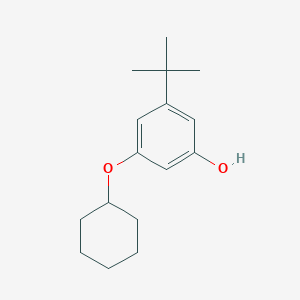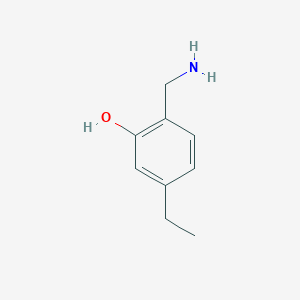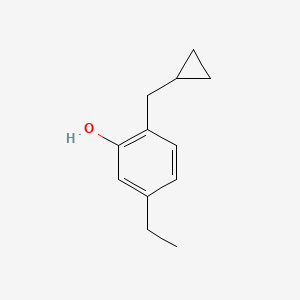
6-Bromo-2-(pyridin-4-YL)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-(pyridin-4-YL)-4H-chromen-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a chromenone core substituted with a bromine atom at the 6th position and a pyridinyl group at the 2nd position. The unique structure of this compound allows it to participate in various chemical reactions and exhibit diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(pyridin-4-YL)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromo-4H-chromen-4-one and 4-pyridinecarboxaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 6-bromo-4H-chromen-4-one and 4-pyridinecarboxaldehyde in the presence of a base, such as potassium carbonate, and a suitable solvent, like ethanol.
Cyclization: The resulting intermediate undergoes cyclization to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to scale up the production process efficiently.
化学反应分析
Types of Reactions
6-Bromo-2-(pyridin-4-YL)-4H-chromen-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The chromenone core can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and conditions typically involve heating in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Major Products Formed
Substitution Products: Formation of 6-substituted derivatives with various functional groups.
Oxidation Products: Formation of quinones and related compounds.
Reduction Products: Formation of dihydro derivatives with reduced chromenone cores.
科学研究应用
6-Bromo-2-(pyridin-4-YL)-4H-chromen-4-one has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.
作用机制
The mechanism of action of 6-Bromo-2-(pyridin-4-YL)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Signal Transduction Pathways: The compound can influence signal transduction pathways, affecting cellular processes like proliferation and apoptosis.
相似化合物的比较
Similar Compounds
6-Bromo-2-(pyridin-4-YL)-quinazolin-4-one: Similar structure but with a quinazolinone core.
6-Bromo-2-(pyridin-4-YL)-quinoline-4-carboxylic acid: Contains a quinoline core and carboxylic acid group.
Uniqueness
6-Bromo-2-(pyridin-4-YL)-4H-chromen-4-one is unique due to its chromenone core, which imparts distinct chemical reactivity and biological activity compared to its quinazolinone and quinoline analogs. This uniqueness makes it a valuable compound for diverse research applications.
属性
分子式 |
C14H8BrNO2 |
|---|---|
分子量 |
302.12 g/mol |
IUPAC 名称 |
6-bromo-2-pyridin-4-ylchromen-4-one |
InChI |
InChI=1S/C14H8BrNO2/c15-10-1-2-13-11(7-10)12(17)8-14(18-13)9-3-5-16-6-4-9/h1-8H |
InChI 键 |
NKXYOYJMCDMIMV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)C(=O)C=C(O2)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Methyl-1-(8-methylimidazo[1,2-A]pyridin-2-YL)methanamine hydrochloride](/img/structure/B14854485.png)


